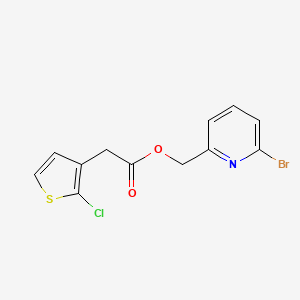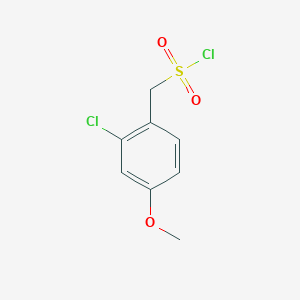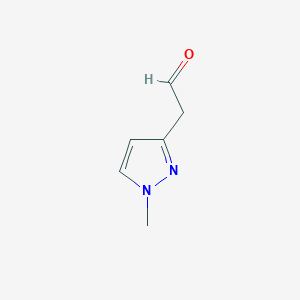
2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, where 1-methyl-1H-pyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining reaction conditions, using appropriate solvents, and ensuring product purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(1-methyl-1H-pyrazol-3-yl)acetic acid.
Reduction: 2-(1-methyl-1H-pyrazol-3-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving aldehyde groups.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes that recognize aldehyde groups, leading to various biochemical effects. The pyrazole ring can also interact with molecular targets such as receptors and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde: Similar structure but with the aldehyde group at the 4-position.
2-(1-methyl-1H-pyrazol-5-yl)acetaldehyde: Similar structure but with the aldehyde group at the 5-position.
2-(1-methyl-1H-pyrazol-3-yl)acetic acid: Oxidized form of the compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde is unique due to the specific positioning of the aldehyde group, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers and related compounds.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-4-2-6(7-8)3-5-9/h2,4-5H,3H2,1H3 |
InChI Key |
ZPPNHRULEWUIGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



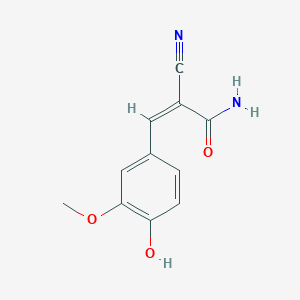


![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)
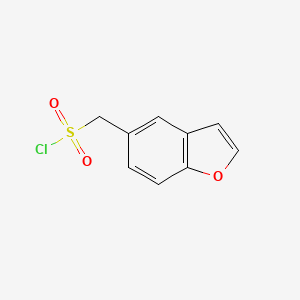
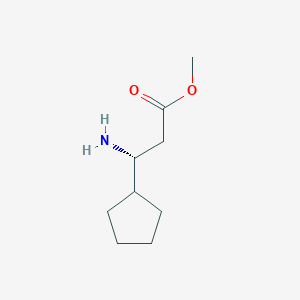
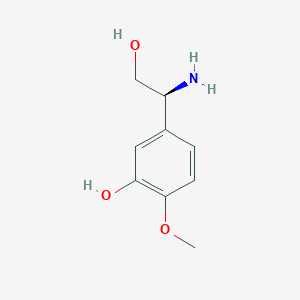
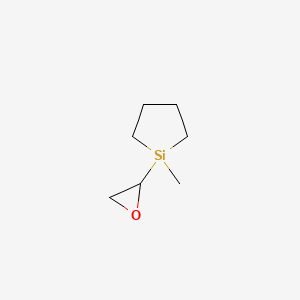
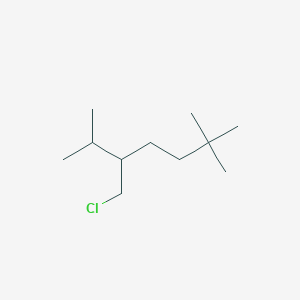
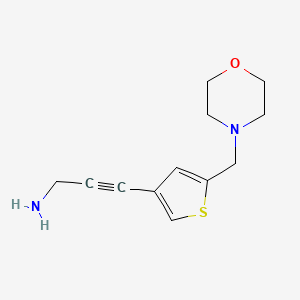
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
